molecular formula C9H9N3O3 B6166448 methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate CAS No. 59338-86-2

methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate

Cat. No. B6166448
CAS RN: 59338-86-2
M. Wt: 207.2
InChI Key:
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Description

Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate (MMBTC) is a compound of the benzotriazole family, which is a class of organic compounds that are characterized by a nitrogen-containing three-ring structure. It has been studied for its potential uses in a variety of scientific research applications, as well as its biochemical and physiological effects.

Scientific Research Applications

Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate has been studied for its potential uses in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 6-methoxy-1H-1,2,3-benzotriazole-5-thiol and 5-bromo-6-methoxy-1H-1,2,3-benzotriazole. It has also been used as a catalyst for the hydrolysis of amides and esters, and as a ligand for the coordination of transition metals.

Mechanism of Action

Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate has been studied for its potential mechanism of action. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine, which can result in a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate has been studied for its biochemical and physiological effects. It has been found to have anticholinesterase activity, which can lead to an increase in the concentration of the neurotransmitter acetylcholine. This increase in acetylcholine can result in a variety of physiological and biochemical effects, such as increased muscle strength and improved cognitive function.
Advantages and Limitations for Laboratory Experiments
methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a useful reagent for the synthesis of other compounds. Additionally, it is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, it has a limited solubility in water and can be difficult to handle in certain laboratory conditions.

Future Directions

Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate has potential for use in a variety of future applications. It could be used as a reagent for the synthesis of other compounds, as a catalyst for the hydrolysis of amides and esters, and as a ligand for the coordination of transition metals. Additionally, it could be used as an inhibitor of acetylcholinesterase, which could lead to a variety of physiological and biochemical effects. Finally, it could be used as a drug to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Synthesis Methods

Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate can be synthesized through a two-step process. The first step involves the reaction of 6-methoxy-1H-1,2,3-benzotriazole with methyl chloroformate in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the intermediate 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylic acid. The second step involves the reaction of the intermediate with a base, such as sodium hydroxide or potassium hydroxide, to form the final product, methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate involves the reaction of 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylic acid with methanol in the presence of a dehydrating agent.", "Starting Materials": [ "6-methoxy-1H-1,2,3-benzotriazole-5-carboxylic acid", "Methanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Add the dehydrating agent to a solution of 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylic acid in anhydrous dichloromethane.", "Stir the mixture at room temperature for 30 minutes to 1 hour.", "Slowly add methanol to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for 2-3 hours.", "Cool the reaction mixture to room temperature and filter the precipitated product.", "Wash the product with cold methanol and dry under vacuum to obtain methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate as a white solid." ] }

CAS RN

59338-86-2

Molecular Formula

C9H9N3O3

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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